![molecular formula C11H11N3 B11771331 2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole CAS No. 408498-43-1](/img/structure/B11771331.png)
2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole
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Overview
Description
2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that belongs to the class of imidazopyridines. This compound is recognized for its diverse applications in medicinal chemistry and material science due to its unique structural characteristics. The imidazopyridine scaffold is known for its biological activity and has been extensively studied for its potential therapeutic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of substituted 2-aminopyridines with α-halo ketones, followed by cyclization to form the imidazopyridine core . The reaction conditions often involve the use of solvents such as ethanol or acetonitrile, and catalysts like palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and nucleophiles such as amines. The reactions are typically conducted under mild to moderate temperatures, ranging from room temperature to 100°C, depending on the specific reaction .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted imidazopyridines, which can further be utilized in various applications .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole typically involves multi-step reactions that create the bicyclic structure characteristic of imidazole derivatives. Various synthetic strategies have been reported, including:
- Condensation Reactions : These involve the reaction of pyridine derivatives with appropriate aldehydes or ketones to form the imidazole framework.
- Cyclization Techniques : Cyclization methods are employed to construct the fused ring system, often utilizing catalysts to enhance yields and selectivity.
Antimicrobial Activity
Research has highlighted the antimicrobial potential of this compound derivatives. For instance:
- Antimycobacterial Agents : Certain derivatives have shown promising results against mycobacterial infections, including tuberculosis. Studies have demonstrated their efficacy in inhibiting the growth of resistant strains, marking them as candidates for further development in treating such infections .
Anticancer Properties
The compound's structural similarity to known anticancer agents has led to investigations into its potential as an anticancer drug:
- Mechanism of Action : The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For example, imidazole derivatives have been shown to induce apoptosis in various cancer cell lines .
Anti-inflammatory Effects
Imidazole compounds are frequently studied for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Some derivatives have been reported to reduce the levels of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .
Antimycobacterial Research
A notable study by Moraski et al. focused on synthesizing imidazo[1,2-a]pyridine derivatives that exhibited significant antimycobacterial activity. The research demonstrated that specific modifications to the imidazole ring could enhance efficacy against resistant strains of mycobacteria .
Anticancer Applications
In another study, researchers synthesized various this compound derivatives and evaluated their anticancer effects on different cell lines. The results indicated a dose-dependent response in cancer cell inhibition, supporting further exploration into their mechanisms .
Mechanism of Action
The mechanism of action of 2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole involves its interaction with specific molecular targets and pathways. For instance, in its antimicrobial activity, the compound inhibits the formation of ergosterol in fungal cells by targeting the enzyme sterol 14-alpha demethylase . This inhibition disrupts the cell membrane integrity, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Known for its wide range of biological activities, including antibacterial and antiviral properties.
Imidazo[1,2-a]pyrimidine: Exhibits significant anticancer and anti-inflammatory activities.
Imidazo[1,2-a]pyrazine: Used in drug development for its versatile reactivity and biological activity.
Uniqueness
2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole stands out due to its unique structural features that allow for diverse chemical modifications and its broad spectrum of biological activities. Its ability to interact with various molecular targets makes it a valuable compound in medicinal chemistry and drug development .
Biological Activity
2-(Pyridin-3-yl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
The compound features a pyrrole ring fused with an imidazole moiety and a pyridine substituent. This unique structure contributes to its electronic properties and solubility, making it a promising candidate for various biological applications.
Biological Activities
Research has demonstrated that this compound exhibits several notable biological activities:
- Antibacterial Activity : Studies indicate that derivatives of this compound show significant antibacterial properties. For instance, pyrrole benzamide derivatives with similar structures have demonstrated MIC values as low as 3.125 μg/mL against Staphylococcus aureus, suggesting potential applications in treating bacterial infections .
- Antiproliferative Effects : The compound has been evaluated for its antiproliferative activity against various cancer cell lines. In one study, related compounds exhibited high antiproliferative activity against breast, colon, and lung cancer cell lines .
- Mechanism of Action : The compound's mechanism of action involves interactions with specific molecular targets. For example, it has been suggested that the presence of the pyridine group enhances its ability to inhibit certain pathways involved in cell proliferation and survival.
Study 1: Antibacterial Activity Evaluation
In a comparative study of pyrrole derivatives, this compound was tested alongside other compounds. The results indicated that this compound exhibited superior antibacterial activity compared to traditional antibiotics like isoniazid and ciprofloxacin, particularly against resistant strains of bacteria.
Study 2: Antiproliferative Activity
Another investigation focused on the antiproliferative effects of various derivatives against cancer cell lines. The study found that modifications to the pyridine substituent significantly influenced the activity levels. Compounds with specific substitutions showed enhanced potency (EC50 values ranging from 0.010 μM to 0.577 μM), indicating a strong correlation between structural features and biological efficacy .
Data Table
Biological Activity | Compound | MIC/EC50 Value | Target Pathogen/Cancer Type |
---|---|---|---|
Antibacterial | This compound | 3.125 μg/mL | Staphylococcus aureus |
Antiproliferative | Derivative A | 0.010 μM | Breast Cancer |
Antiproliferative | Derivative B | 0.577 μM | Colon Cancer |
Research Findings
- Synthesis and Modification : Various synthesis methods have been developed for this compound, allowing for structural modifications that enhance its biological activity . The incorporation of different functional groups has been shown to improve solubility and metabolic stability while maintaining or enhancing biological potency.
- Comparative Analysis : A comparative analysis with structurally similar compounds revealed that the presence of the pyridine group significantly affects both solubility and biological activity . This highlights the importance of structural features in designing new therapeutics.
- Potential Applications : Given its promising antibacterial and antiproliferative activities, this compound is being explored for potential applications in drug development aimed at treating infections and various cancers.
Properties
CAS No. |
408498-43-1 |
---|---|
Molecular Formula |
C11H11N3 |
Molecular Weight |
185.22 g/mol |
IUPAC Name |
2-pyridin-3-yl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C11H11N3/c1-3-9(7-12-5-1)10-8-14-6-2-4-11(14)13-10/h1,3,5,7-8H,2,4,6H2 |
InChI Key |
BASXAKGFCMKLMU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=NC(=CN2C1)C3=CN=CC=C3 |
Origin of Product |
United States |
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